molecular formula C12H14N4OS B1225122 2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide

2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B1225122
M. Wt: 262.33 g/mol
InChI Key: BQPRBYLILBRUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide is an aromatic amide.

Scientific Research Applications

Synthesis and Physico-Chemical Properties

The synthesis and study of 1,2,4-triazole derivatives, including thio and amino variants, have been extensively explored due to their wide range of applications. These compounds exhibit significant potential in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Notably, they are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils, with some variants serving as corrosion inhibitors and pest control agents in agriculture. Their low toxicity further enhances their applicability across various domains (Parchenko, 2019).

Reactivity and Biological Activities

Research has highlighted the reactivity of 1,2,4-triazole derivatives towards electrophilic and nucleophilic agents, showcasing their biological significance. These compounds demonstrate a broad spectrum of biological activities, making them critical in medicinal chemistry. The union of (thio)urea and benzothiazole derivatives, for example, has led to compounds with significant therapeutic applications, including as antifungal, antimicrobial, and antidiabetic agents. The versatility of these compounds is further evidenced by their use in the development of new drugs and therapeutic agents, reflecting their crucial role in advancing medical science (Rosales-Hernández et al., 2022).

Applications in Drug Discovery and Development

1,2,4-Triazole derivatives are instrumental in the discovery and development of new therapeutic agents. Their diverse biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, underscore their importance in medicinal chemistry. These compounds are central to the ongoing search for novel biologically active molecules, with research focusing on their synthesis, chemical properties, and potential as new pharmacophores (Ohloblina, 2022).

properties

Product Name

2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C12H14N4OS/c1-8-3-5-10(6-4-8)18-9(2)11(17)15-12-13-7-14-16-12/h3-7,9H,1-2H3,(H2,13,14,15,16,17)

InChI Key

BQPRBYLILBRUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=NC=NN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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